molecular formula C15H15BrN2O2S B6290802 N'-(3-Bromo-5-methylbenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 2432855-03-1

N'-(3-Bromo-5-methylbenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No. B6290802
CAS RN: 2432855-03-1
M. Wt: 367.3 g/mol
InChI Key: DPSITLHUWFITID-LICLKQGHSA-N
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Description

Compounds like N’-(3-Bromo-5-methylbenzylidene)-4-methylbenzenesulfonohydrazide typically belong to a class of organic compounds known as sulfonamides . They are characterized by a sulfur atom bonded to an oxygen atom and an amine group .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms within the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its structure. For instance, the presence of electron-withdrawing groups like the sulfonamide group can make the compound more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and can be confirmed through experimental analysis.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Sulfonamides, for example, are often used as antibiotics because they inhibit the synthesis of folic acid in bacteria .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Material Safety Data Sheets (MSDS) provide information about the potential hazards of a compound, as well as guidelines for safe handling .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. For instance, if a compound shows promising antibacterial activity, future research might focus on optimizing its structure to improve its effectiveness .

properties

IUPAC Name

N-[(E)-(3-bromo-5-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S/c1-11-3-5-15(6-4-11)21(19,20)18-17-10-13-7-12(2)8-14(16)9-13/h3-10,18H,1-2H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSITLHUWFITID-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC(=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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